molecular formula C8H12N2 B12980136 3,5,6-Trimethylpyridin-2-amine CAS No. 56705-18-1

3,5,6-Trimethylpyridin-2-amine

Cat. No.: B12980136
CAS No.: 56705-18-1
M. Wt: 136.19 g/mol
InChI Key: DDILKDYPVHMVSJ-UHFFFAOYSA-N
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Description

3,5,6-Trimethylpyridin-2-amine is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of three methyl groups attached to the pyridine ring at positions 3, 5, and 6, and an amine group at position 2. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,6-Trimethylpyridin-2-amine can be achieved through several methods. One common approach involves the palladium-catalyzed Suzuki cross-coupling reaction. This method uses 5-bromo-2-methylpyridin-3-amine as a starting material, which undergoes a reaction with arylboronic acids to produce the desired pyridine derivatives .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical synthesis using similar catalytic processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3,5,6-Trimethylpyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

3,5,6-Trimethylpyridin-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,5,6-Trimethylpyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are still under investigation, and further research is needed to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trimethylpyridine: Another trimethylpyridine derivative with different substitution patterns.

    3,5-Dimethylpyridine: Lacks one methyl group compared to 3,5,6-Trimethylpyridin-2-amine.

    2-Amino-3,5-dimethylpyridine: Similar structure but with fewer methyl groups.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its three methyl groups and amine functionality make it a versatile intermediate in various chemical reactions and applications .

Properties

CAS No.

56705-18-1

Molecular Formula

C8H12N2

Molecular Weight

136.19 g/mol

IUPAC Name

3,5,6-trimethylpyridin-2-amine

InChI

InChI=1S/C8H12N2/c1-5-4-6(2)8(9)10-7(5)3/h4H,1-3H3,(H2,9,10)

InChI Key

DDILKDYPVHMVSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1C)N)C

Origin of Product

United States

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